BMS-911543

Vue d'ensemble

Description

BMS-911543 est un inhibiteur de la Janus kinase 2 (JAK2) de petite taille, sélectif et administré par voie orale. Il a montré des effets antiprolifératifs et pharmacodynamiques puissants dans les lignées cellulaires et les modèles in vivo dépendants de la signalisation JAK2 . Ce composé est particulièrement important dans le traitement des néoplasmes myéloprolifératifs, tels que la polycythémie vraie et la myélofibrose .

Applications De Recherche Scientifique

BMS-911543 has been extensively studied for its potential in treating myeloproliferative neoplasms. It has shown promising results in clinical trials, particularly in patients with JAK2 V617F-positive polycythemia vera and myelofibrosis . The compound’s ability to selectively inhibit Janus kinase 2 makes it a valuable tool in research focused on understanding and treating diseases driven by aberrant JAK2 signaling .

Mécanisme D'action

Target of Action

BMS-911543 is a selective small-molecule inhibitor of the Janus kinase (JAK) family member, JAK2 . The primary target of this compound is JAK2, a non-receptor tyrosine kinase that plays a crucial role in signal transduction cascades in various cell types . JAK2 is involved in the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins, which regulate gene expression programs underlying survival, proliferation, and differentiation .

Safety and Hazards

In vitro, BMS-911543 demonstrates high selectivity within the JAK family and across a large kinase panel . It also has little activity in cells dependent on other JAK family pathways . Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator are recommended when handling this compound .

Orientations Futures

BMS-911543 has been administered orally using a BID dosing schedule, in patients with high-, intermediate-2 or intermediate-1 risk symptomatic primary or secondary MF (JAK2 WT or mutant) with platelet counts ≥50,000/mm 3 . The aim of the study is to determine safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound .

Méthodes De Préparation

La synthèse de BMS-911543 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Le composé est préparé dans du diméthylsulfoxyde sous forme de solution mère de 10 millimolaires pour les expériences in vitro ou dans un véhicule composé de 20 % de citrate et de 80 % de polyéthylène glycol 400 pour les expériences in vivo . Les voies de synthèse détaillées et les méthodes de production industrielle sont exclusives et non divulguées au public.

Analyse Des Réactions Chimiques

BMS-911543 subit diverses réactions chimiques, impliquant principalement son interaction avec la Janus kinase 2. Il montre une grande sélectivité au sein de la famille des Janus kinases, présentant une activité minimale dans les cellules dépendantes d'autres voies de la famille des Janus kinases . Les principales réactions du composé comprennent l'inhibition de l'activité de signalisation de la voie JAK/STAT dans les cellules mononucléaires du sang périphérique .

Applications de la recherche scientifique

This compound a été largement étudié pour son potentiel dans le traitement des néoplasmes myéloprolifératifs. Il a montré des résultats prometteurs dans les essais cliniques, en particulier chez les patients atteints de polycythémie vraie et de myélofibrose positives pour JAK2 V617F . La capacité du composé à inhiber sélectivement la Janus kinase 2 en fait un outil précieux dans la recherche axée sur la compréhension et le traitement des maladies causées par une signalisation JAK2 aberrante .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la Janus kinase 2, une tyrosine kinase non réceptrice impliquée dans la transduction du signal des cytokines. Cette inhibition perturbe la voie de signalisation JAK/STAT, conduisant à une réduction de la prolifération et de la survie des cellules dépendantes de la signalisation JAK2 . Le composé montre une grande sélectivité au sein de la famille des Janus kinases, avec une activité minimale contre la Janus kinase 1, la Janus kinase 3 et la tyrosine kinase 2 .

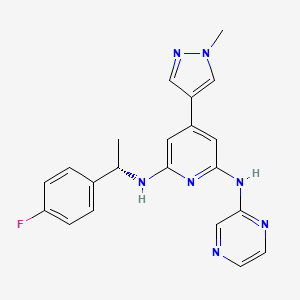

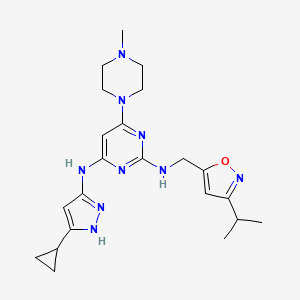

Comparaison Avec Des Composés Similaires

BMS-911543 est unique par sa grande sélectivité pour la Janus kinase 2 par rapport aux autres inhibiteurs de la Janus kinase. Des composés similaires comprennent la ruxolitinib, la fédatinib et la momélotib, qui ciblent également la Janus kinase 2, mais peuvent avoir une activité plus large contre d'autres membres de la famille des Janus kinases . La spécificité de this compound pour la Janus kinase 2 en fait un outil précieux pour étudier le rôle spécifique de cette kinase dans diverses maladies .

Propriétés

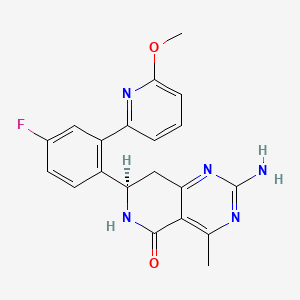

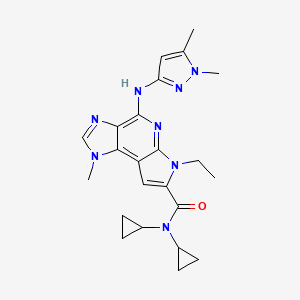

IUPAC Name |

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCINBYQJBYJGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155403 | |

| Record name | BMS-911543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271022-90-2 | |

| Record name | BMS-911543 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271022902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-911543 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-911543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-911543 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03P021J8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

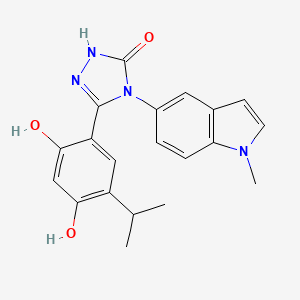

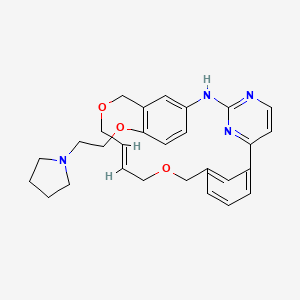

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the primary molecular target of BMS-911543?

A1: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2). [, , , ]

Q2: How does this compound interact with JAK2 and what are the downstream effects?

A2: this compound acts as a reversible inhibitor of JAK2, binding to its ATP-binding site. [, ] This binding prevents the JAK/STAT signaling cascade, which is typically activated by JAK2 phosphorylation. Inhibiting this pathway leads to decreased phosphorylation of STAT3 and STAT5, impacting tumor cell proliferation and survival. [, , , , ]

Q3: Does this compound demonstrate selectivity towards JAK2 compared to other JAK family members?

A3: Yes, this compound displays significant selectivity for JAK2 over other JAK family kinases. It exhibits over 65-fold selectivity against TYK2, 74-fold selectivity against JAK3, and 350-fold selectivity against JAK1. [, ] This selectivity is crucial to minimize immunosuppressive effects associated with inhibiting other JAK family members involved in immune function. []

Q4: What is the molecular formula of this compound?

A4: While the provided abstracts do not explicitly state the molecular formula, they describe this compound as a complex pyrrolopyridine. [, ]

Q5: Can you describe the synthetic route for this compound?

A5: The synthesis of this compound leverages a key nickel-mediated cyclization step to construct the functionalized 1H-pyrrolo[2,3-b]pyridine core. This core is synthesized from ethyl 4-bromo-1H-pyrrole-2-carboxylate in eight steps with a 29% overall yield. [] A palladium-catalyzed C-H functionalization efficiently couples the pyrrole and imidazole fragments. [] The final amide bond formation involves reacting the acid chloride of a carboxylic acid intermediate with dicyclopropylamine. []

Q6: What modifications were made to the chemical structure during the development of this compound?

A6: During the development of this compound, researchers addressed metabolic liabilities observed in earlier dialkylthiazole compounds like compound 1. Guided by X-ray crystallography and ADME data, they introduced C-4 heterocycles to improve the compound's properties. []

Q7: What cell lines have been used to study the effects of this compound in vitro?

A7: this compound has shown efficacy in various in vitro settings, particularly against cell lines with JAK2 dependency. These include:

- Mutated JAK2-expressing cell lines: Demonstrated potent anti-proliferative and pharmacodynamic effects. [, ]

- Primary progenitor cells from JAK2V617F-positive myeloproliferative disease (MPD) patients: Exhibited increased anti-proliferative response compared to cells from healthy volunteers. [, ]

- Ba/F3 cells expressing the ATF7IP-JAK2 fusion: Used to model JAK2-rearranged B-cell acute lymphoblastic leukemia (B-ALL) and study resistance mechanisms. []

Q8: Has this compound been tested in animal models of disease?

A8: Yes, this compound has been evaluated in several in vivo models:

- JAK2-pSTAT signaling models: Demonstrated significant activity across multiple species (mouse, rat, dog, monkey) with sustained pathway suppression after a single oral dose. []

- JAK2V617F-expressing SET-2 xenograft model: Showed efficacy in a dose-dependent manner. [, ]

- Murine retroviral transduction – transplantation model of JAK2V617F MPN: Showed limited efficacy in modulating red blood cell parameters despite reducing white blood cell counts. []

- Genetically engineered pancreatic cancer mouse model (KPC-Brca1 mice): Treatment reduced tumor burden, decreased Ki67+ cells, and increased median survival. []

Q9: What are the key findings from the in vivo studies?

A9: In vivo studies highlighted several important aspects of this compound:

- JAK2 pathway inhibition: Consistent with in vitro data, this compound effectively suppressed JAK2-pSTAT signaling across multiple species. []

- Anti-tumor activity: The compound demonstrated efficacy in a JAK2V617F-expressing xenograft model and a genetically engineered pancreatic cancer model. [, , ]

- Limited efficacy in certain models: In a murine model of JAK2V617F MPN, this compound had minimal impact on red blood cell parameters, suggesting JAK2 inhibition alone might be insufficient for effective disease control in this context. []

Q10: What clinical trials have been conducted with this compound?

A10: A multicenter phase 1/2a study investigated this compound in patients with myelofibrosis (MF). [] The trial aimed to determine safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy.

Q11: What is known about the pharmacokinetics of this compound?

A11: this compound demonstrated dose-dependent and time-dependent nonlinear pharmacokinetics in first-in-human studies. [] Factors contributing to this nonlinearity include:

- Low solubility []

- CYP1A2 enzyme saturation []

- CYP1A2 time-dependent inhibition (TDI) []

- CYP1A2 induction []

Q12: How does this compound impact JAK/STAT signaling activity in vivo?

A12: this compound effectively inhibits JAK/STAT pathway signaling in peripheral blood mononuclear cells. [] It also modulates several soluble proteins in the blood, including IL-6, EPO, and leptin. []

Q13: Have any resistance mechanisms to this compound been identified?

A13: Yes, research using the ATF7IP-JAK2 Ba/F3 cell line model identified three JAK2 kinase domain mutations conferring resistance to this compound and other type I JAK inhibitors: []

- JAK2 p.Y931C: This mutation disrupts a critical hydrogen bond, potentially reducing inhibitor binding affinity. []

- JAK2 p.L983F: This mutation sterically hinders inhibitor binding. []

- JAK2 p.G993A: This novel mutation likely alters DFG-loop dynamics and stabilizes the JAK2 activation loop, potentially affecting inhibitor interaction. []

Q14: Has this compound shown any activity against ST2 receptor/IL-1 receptor-like 1 (ST2)?

A14: While this compound is primarily known as a JAK2 inhibitor, one study utilizing network pharmacology and molecular docking prediction identified it as a potential ST2 receptor inhibitor. [] Further research is needed to confirm this finding and investigate its implications for diseases involving the IL-33/ST2 pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B611952.png)